molecular formula C36H70O2 B101945 Oleyl stearate CAS No. 17673-50-6

Oleyl stearate

Cat. No.: B101945
CAS No.: 17673-50-6
M. Wt: 534.9 g/mol
InChI Key: YYDZACXIVKPEAI-ZPHPHTNESA-N
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Description

Oleyl stearate, also known as stearic acid oleyl ester, is a chemical compound formed by the esterification of oleyl alcohol and stearic acid. It is a waxy solid that is either colorless or slightly yellow. This compound is known for its excellent oxidative stability and resistance to high temperatures, making it valuable in various industrial applications .

Biochemical Analysis

Cellular Effects

The effects of oleyl stearate on cells are not well-documented. It is known that fatty acids and their derivatives can have various effects on cellular processes. For example, oleic acid, a component of this compound, has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been suggested that oleic acid, a component of this compound, can accumulate in lipid droplets over time, potentially influencing the stability and degradation of these structures .

Metabolic Pathways

This compound is likely metabolized through the fatty acid metabolism pathway. This involves enzymes that break down the ester bond, releasing oleyl alcohol and stearic acid. These components can then be further metabolized by various enzymes in the body .

Subcellular Localization

As a lipid, it is likely to be found in areas of the cell where lipids accumulate, such as the lipid droplets or the membranes of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyl stearate is typically synthesized through the esterification reaction between oleyl alcohol and stearic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where oleyl alcohol and stearic acid are mixed in the presence of an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Oleyl stearate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: Catalysts such as palladium or

Properties

IUPAC Name

[(Z)-octadec-9-enyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDZACXIVKPEAI-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884981
Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17673-50-6
Record name Oleyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17673-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octadecanoic acid, 9-octadecenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name Octadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enyl stearate
Source European Chemicals Agency (ECHA)
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Record name OLEYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of oleyl stearate in cosmetics and pharmaceuticals?

A1: this compound demonstrates potential in both cosmetic and pharmaceutical formulations.

  • Cosmetics: Its excellent wetting behavior makes it valuable in creams and lotions. [, ] Research indicates its suitability as a component in nano-cosmeceuticals due to its ability to form stable nanoemulsions with desirable properties for skin application. []
  • Pharmaceuticals: While research is ongoing, this compound's ability to form stable nanoemulsions with enhanced drug loading capacity suggests its potential as a drug delivery system. []

Q2: How is this compound synthesized for these applications?

A2: this compound can be synthesized through enzymatic alcoholysis of various oils using lipase as a catalyst. One study successfully synthesized this compound from engkabang fat using Lipozyme® RM IM. [] This method highlights a sustainable approach to this compound production utilizing natural resources.

Q3: What factors influence the formation and stability of this compound-based nanoemulsions?

A3: The formation and stability of this compound nanoemulsions depend on several factors:

  • Surfactant Type and Concentration: The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value significantly impact the phase behavior and stability of this compound nanoemulsions. [, ]
  • Oil Concentration: Studies show that the optimal amount of this compound for nanoemulsion formation varies depending on the overall formulation. []
  • Stabilizer Presence: Incorporating stabilizers like hydrocolloids can significantly improve the stability of this compound nanoemulsions during storage and temperature variations. []
  • Preparation Method: Employing high-energy emulsification methods can yield nano-sized particles, leading to more stable and desirable nanoemulsions. []

Q4: What are the potential implications of this compound's seborrhea-forming activity?

A4: Research indicates that this compound exhibits seborrhea-forming activity in rats. [] While this finding doesn't directly translate to humans, it raises important considerations for its topical application. Further research is necessary to:

    Q5: What analytical techniques are relevant for characterizing this compound and its formulations?

    A5: Several analytical methods are employed in characterizing this compound:

    • Gas Chromatography: This technique is used to identify and quantify the fatty acid ester composition in synthesized this compound. [, ]
    • Particle Size Analysis: Dynamic light scattering or similar techniques are crucial for determining the size distribution of nanoemulsions containing this compound, impacting stability and application properties. [, ]
    • Zeta Potential Measurement: Assessing the surface charge of this compound nanoemulsions provides insights into their stability and potential for aggregation. []
    • Rheological Studies: Understanding the flow behavior of formulations containing this compound, especially nanoemulsions, is crucial for optimizing their texture and application properties. []

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